molecular formula C16H18N2O2S B11799339 2-(1-Tosylpyrrolidin-2-yl)pyridine

2-(1-Tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11799339
M. Wt: 302.4 g/mol
InChI Key: POFXPNBXWCBNAE-UHFFFAOYSA-N
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Description

2-(1-Tosylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C16H18N2O2S It features a pyridine ring attached to a pyrrolidine ring, which is further substituted with a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Tosylpyrrolidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with tosylated pyrrolidine. One common method involves the use of 2-pyridyl lithium, which reacts with tosylated pyrrolidine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification techniques is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce pyrrolidine derivatives with altered functional groups.

Scientific Research Applications

2-(1-Tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving pyridine and pyrrolidine derivatives.

    Industry: It is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine and pyrrolidine rings provide a unique structural framework that allows the compound to bind to these targets with high specificity. The tosyl group can also influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.

    Pyridine: A six-membered nitrogen-containing aromatic ring, commonly found in pharmaceuticals and agrochemicals.

    Tosylpyrrolidine: A pyrrolidine ring substituted with a tosyl group, similar to 2-(1-Tosylpyrrolidin-2-yl)pyridine but without the pyridine ring.

Uniqueness

This compound is unique due to the combination of the pyridine and pyrrolidine rings with a tosyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C16H18N2O2S/c1-13-7-9-14(10-8-13)21(19,20)18-12-4-6-16(18)15-5-2-3-11-17-15/h2-3,5,7-11,16H,4,6,12H2,1H3

InChI Key

POFXPNBXWCBNAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CC=N3

Origin of Product

United States

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